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Introduction
G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor

F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2] It plays a significant role in

various physiological processes, including neuronal development, axon growth, and

synaptogenesis.[3][4] The activation of GPR110 has been shown to be a promising strategy for

promoting nerve regeneration after injury.[3][4] GPR110 is activated by its endogenous ligand,

synaptamide, a metabolite of docosahexaenoic acid (DHA).[2][5][6] In addition to the

endogenous ligand, synthetic agonists have been developed to study the function of this

receptor.

The GPR110 P12 agonist is a synthetic peptide that mimics the receptor's tethered agonist,

thereby activating G protein signaling.[3][7] This document provides detailed application notes

and protocols for designing and conducting in vivo studies to evaluate the therapeutic potential

of the GPR110 P12 agonist, with a primary focus on neuroregeneration models.

GPR110 Signaling Pathway
Activation of GPR110 by an agonist, such as the P12 peptide, initiates a cascade of

intracellular signaling events. GPR110 is known to couple to multiple G protein subtypes,

including Gs, Gq, Gi, and G12/13, leading to the activation of various downstream effectors.[4]

[5] The Gs-mediated pathway, which involves the activation of adenylyl cyclase, production of
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cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and CREB, is

particularly well-established in the context of promoting neurite outgrowth and axon

regeneration.[3]

Extracellular Space Plasma Membrane

Intracellular Space

GPR110 P12 Agonist GPR110 (ADGRF1)
binds & activates

Gsactivates

Gq
activates

Adenylyl Cyclase
activates

PLC
activates

cAMP
produces

PKA
activates

CREB
phosphorylates Gene Transcription

(e.g., Neurotrophic Factors)
promotes

IP3

DAG

Ca2+ Release

PKC

Click to download full resolution via product page

Caption: GPR110 signaling pathways initiated by agonist binding.

Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of GPR110 agonists.

While specific in vivo data for the P12 peptide is not yet published, the data for the endogenous

agonist synaptamide and the synthetic agonist A8 provide a valuable reference for

experimental design.

Table 1: In Vivo Efficacy of GPR110 Agonists in a Mouse Model of Optic Nerve Crush (ONC)
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Agonist Dose
Administration
Route

Key Findings Reference

Synaptamide 2.5 mg/kg Intravitreal

Promoted axon

extension in wild-

type mice after

ONC. This effect

was absent in

GPR110

knockout mice.

[8]

A8 (synthetic

agonist)
0.03 mg/kg Intravitreal

Stimulated in

vivo optic nerve

axon growth after

ONC in a

GPR110-

dependent

manner.

[8]

GPR110 P12

Agonist

Hypothetical: 0.1

- 1 mg/kg

Intravitreal or

Systemic

To be

determined.
N/A

Table 2: In Vitro Activity of GPR110 P12 Agonist
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Assay Cell Line EC50 Key Findings Reference

[35S]-GTPγS

binding

GPR110 S570M

membranes
~37 µM

Enhanced the

initial rate of

GPR110-

stimulated G

protein GTPγS

binding.

[9]

NFAT Reporter

Gene Assay
HEK293T cells 10 - 100 µM

Stimulated NFAT

reporter gene

activity in cells

expressing a

GPR110

construct.

[1][10]

Experimental Protocols
Experimental Workflow: In Vivo Evaluation of GPR110
P12 Agonist
The following diagram outlines a typical workflow for an in vivo study investigating the

neuroregenerative effects of the GPR110 P12 agonist in a mouse model of optic nerve crush.
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Caption: Workflow for in vivo evaluation of GPR110 P12 agonist.
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Protocol 1: Formulation and Administration of GPR110
P12 Agonist
Objective: To prepare and administer the GPR110 P12 peptide agonist to mice.

Note: As there is no published in vivo data for the P12 peptide, the following protocol is a

recommendation based on common practices for peptide administration and data from other

GPR110 agonists. Researchers should perform dose-response studies to determine the

optimal dose.

Materials:

GPR110 P12 agonist peptide (acetate salt)

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringes (e.g., 1 mL for systemic, Hamilton syringe for intravitreal)

Sterile needles (e.g., 27-30 gauge for systemic, 33-34 gauge for intravitreal)

Animal restrainer

Anesthetic (e.g., isoflurane)

Topical proparacaine hydrochloride ophthalmic solution

Procedure:

Peptide Reconstitution:

Aseptically weigh the desired amount of GPR110 P12 agonist peptide.

Reconstitute the peptide in sterile saline or PBS to a stock concentration (e.g., 1 mg/mL).
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Gently vortex to ensure complete dissolution.

Prepare working dilutions from the stock solution as required for the desired dose.

Animal Preparation:

Anesthetize the mouse using isoflurane.

Apply a drop of topical proparacaine hydrochloride to the eye receiving the injection to

numb the cornea.

Administration (Intravitreal Injection - Example):

Using a dissecting microscope for visualization, gently proptose the eye.

Using a 33- or 34-gauge needle attached to a Hamilton syringe, puncture the sclera just

behind the limbus, avoiding the lens.

Slowly inject 1-2 µL of the GPR110 P12 agonist solution into the vitreous humor.

Withdraw the needle and apply a topical antibiotic ointment to the injection site.

Allow the animal to recover on a warming pad.

Protocol 2: Optic Nerve Crush (ONC) Injury Model in
Mice
Objective: To create a reproducible model of optic nerve injury to assess the neuroregenerative

effects of the GPR110 P12 agonist.

Materials:

Anesthetic (e.g., isoflurane)

Topical proparacaine hydrochloride ophthalmic solution

Fine-tipped surgical scissors

Fine-tipped self-closing forceps (e.g., Dumont #5)
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Dissecting microscope

Sterile saline

Topical antibiotic ointment

Procedure:

Anesthesia and Preparation:

Anesthetize the mouse with isoflurane.

Apply a drop of topical proparacaine hydrochloride to the eye to be operated on.

Place the mouse under the dissecting microscope.

Surgical Procedure:

Make a small incision in the conjunctiva on the lateral side of the eyeball.

Gently retract the conjunctiva to expose the optic nerve.

Carefully separate the surrounding muscle and connective tissue to isolate the optic

nerve, taking care not to damage the ophthalmic artery.

Using fine-tipped, self-closing forceps, crush the optic nerve approximately 1-2 mm behind

the globe for 3-5 seconds.

Ensure the crush is complete without transecting the nerve.

Post-operative Care:

Reposition the eyeball into the orbit.

Apply a topical antibiotic ointment to the eye.

Allow the animal to recover on a warming pad.

Administer post-operative analgesics as per institutional guidelines.
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Protocol 3: Assessment of Axon Regeneration
Objective: To quantify the extent of axon regeneration following ONC and treatment with the

GPR110 P12 agonist.

Materials:

Anterograde tracer (e.g., Cholera Toxin Subunit B - CTB)

Anesthetic

Hamilton syringe with a glass micropipette

Perfusion solutions (PBS and 4% paraformaldehyde)

Cryostat or vibratome

Fluorescence microscope

Image analysis software (e.g., ImageJ)

Procedure:

Anterograde Tracing:

Two to four weeks post-ONC, anesthetize the mice.

Perform an intravitreal injection of CTB (e.g., 1% solution in sterile PBS, 1-2 µL) into the

injured eye to label regenerating retinal ganglion cell (RGC) axons.

Tissue Harvesting and Preparation:

Two to three days after CTB injection, deeply anesthetize the mice and perfuse

transcardially with PBS followed by 4% paraformaldehyde.

Dissect out the optic nerves and brain.

Post-fix the tissues in 4% paraformaldehyde overnight at 4°C.
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Cryoprotect the tissues in 30% sucrose.

Section the optic nerves (longitudinal sections) and brain (coronal sections containing the

superior colliculus and lateral geniculate nucleus) using a cryostat or vibratome.

Immunohistochemistry and Imaging:

If necessary, perform immunohistochemistry to enhance the CTB signal using an anti-CTB

antibody.

Mount the sections on glass slides.

Image the sections using a fluorescence microscope.

Quantification:

For the optic nerve, measure the number and length of CTB-labeled axons extending

beyond the crush site.

For brain targets, quantify the density of CTB-positive axon terminals.

Use appropriate statistical methods to compare treatment groups.

Conclusion
The GPR110 P12 agonist represents a promising tool for investigating the therapeutic potential

of GPR110 activation, particularly in the context of neuroregeneration. The protocols outlined in

this document provide a framework for conducting rigorous in vivo studies to evaluate its

efficacy. Careful experimental design, including appropriate controls (e.g., vehicle, GPR110

knockout mice), dose-response studies, and comprehensive functional and histological

outcome measures, will be crucial for elucidating the therapeutic utility of this novel peptide

agonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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